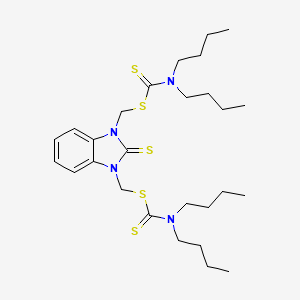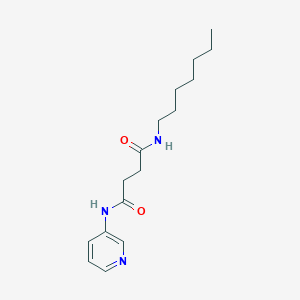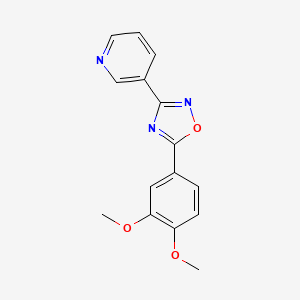
(2-thioxo-1H-benzimidazole-1,3(2H)-diyl)dimethanediyl bis(dibutylcarbamodithioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamothioyl, sulfanyl, and benzodiazol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of dibutylamine with a suitable benzodiazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE include other benzodiazole derivatives and carbamothioyl-containing compounds. Examples include:
- N,N-DIBUTYL-1,3-PROPANEDIAMINE
- 3-(DIBUTYLAMINO)PROPYLAMINE
Uniqueness
What sets N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H44N4S5 |
|---|---|
Molecular Weight |
585.0 g/mol |
IUPAC Name |
[3-(dibutylcarbamothioylsulfanylmethyl)-2-sulfanylidenebenzimidazol-1-yl]methyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C27H44N4S5/c1-5-9-17-28(18-10-6-2)26(33)35-21-30-23-15-13-14-16-24(23)31(25(30)32)22-36-27(34)29(19-11-7-3)20-12-8-4/h13-16H,5-12,17-22H2,1-4H3 |
InChI Key |
OOQFCPQGPQIPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCN1C2=CC=CC=C2N(C1=S)CSC(=S)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)
![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)


![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15149398.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B15149402.png)
![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide](/img/structure/B15149405.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)

![Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B15149429.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(heptyloxy)benzamide](/img/structure/B15149431.png)
